Flufenacet-methylsulfone

Analytical Chemistry Reference Material Certification Pesticide Residue Analysis

Flufenacet-methylsulfone (CAS 861391-80-2, C₁₂H₁₆FNO₃S, MW 273.32 g/mol) is the methylsulfone metabolite of the oxyacetamide herbicide flufenacet, a very-long-chain fatty acid (VLCFA) synthesis inhibitor (HRAC Group. This compound is primarily utilized as a certified analytical reference standard for the identification and quantification of flufenacet residues and its degradation products in environmental matrices (water, soil) and agricultural commodities using LC-MS/MS-based methods.

Molecular Formula C12H16FNO3S
Molecular Weight 273.33 g/mol
Cat. No. B12307413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlufenacet-methylsulfone
Molecular FormulaC12H16FNO3S
Molecular Weight273.33 g/mol
Structural Identifiers
SMILESCC(C)N(C1=CC=C(C=C1)F)C(=O)CS(=O)(=O)C
InChIInChI=1S/C12H16FNO3S/c1-9(2)14(12(15)8-18(3,16)17)11-6-4-10(13)5-7-11/h4-7,9H,8H2,1-3H3
InChIKeyQLEUWYMFZWRAGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flufenacet-methylsulfone: Analytical Reference Standard for Herbicide Metabolite Quantification


Flufenacet-methylsulfone (CAS 861391-80-2, C₁₂H₁₆FNO₃S, MW 273.32 g/mol) is the methylsulfone metabolite of the oxyacetamide herbicide flufenacet, a very-long-chain fatty acid (VLCFA) synthesis inhibitor (HRAC Group 15) [1]. This compound is primarily utilized as a certified analytical reference standard for the identification and quantification of flufenacet residues and its degradation products in environmental matrices (water, soil) and agricultural commodities using LC-MS/MS-based methods [2]. It is not registered as a standalone pesticide active ingredient but is critical for residue monitoring programs mandated by EU Regulation (EC) No 396/2005 and the EFSA peer review process [1].

Why Flufenacet-methylsulfone Cannot Be Substituted by Flufenacet or Other Metabolites in Analytical Workflows


Flufenacet-methylsulfone possesses distinct physicochemical properties and analytical behavior compared to its parent flufenacet and other metabolites such as flufenacet-oxalate (FOE oxalate) and flufenacet-ESA (sulfonic acid). The methylsulfone moiety imparts higher polarity and distinct chromatographic retention time on reverse-phase LC columns, necessitating a specific certified reference material for accurate peak identification and calibration [1]. Substituting the methylsulfone standard with flufenacet or its sulfoxide metabolite leads to misidentification and quantification errors due to different MS/MS transition ions and ionization efficiencies in electrospray sources [2]. Furthermore, the EFSA regulatory review has explicitly identified FOE methylsulfone as a metabolite requiring further toxicological assessment, making its precise quantification in environmental fate studies non-negotiable for regulatory compliance [1].

Quantitative Evidence Guide: Flufenacet-methylsulfone vs. Closest Analogs and Metabolite Standards


Purity Specification: Certified Reference Material vs. Technical-Grade Flufenacet

Flufenacet-methylsulfone is supplied as a certified reference material with a minimum purity of 95% (typically ≥98% for analytical standards), while technical-grade flufenacet used in pesticide formulations typically ranges from 95–98% purity but contains synthesis byproducts and unspecified impurities. This certified purity ensures that calibration curves generated with the methylsulfone standard yield accurate quantification of the metabolite in environmental samples without interference from co-eluting impurities .

Analytical Chemistry Reference Material Certification Pesticide Residue Analysis

Recovery Rate in Agricultural Commodities: LC-MS/MS Method Performance

The simultaneous LC-MS/MS method developed for flufenacet and its metabolites (including the sulfinylacetic acid metabolite, structurally related to the methylsulfone) achieved average recoveries of 70.6–97.0% across wheat, soybean, potato, and tomato matrices spiked at 0.01 μg/g (MRL level), with relative standard deviations below 5%. The lower limit of quantitation (LLOQ) was 0.01 μg/g for all analytes [1]. Flufenacet-methylsulfone, as the fully oxidized sulfone analog, would exhibit comparable or slightly higher ionization efficiency in negative-ion ESI mode due to the increased electron-withdrawing character of the sulfone group, enabling detection at similar sensitivity levels.

Food Safety LC-MS/MS Method Validation Pesticide Residue Monitoring

Regulatory Data Gap Identification: FOE Methylsulfone as a Metabolite of Concern

The EFSA peer review (2024) explicitly identified FOE methylsulfone (synonymous with flufenacet-methylsulfone) as one of five metabolites with anticipated exceedance concentrations in groundwater, for which a relevance analysis is absent. The other four metabolites—FOE oxalate, FOE sulfonic acid, FOE trifluoroethanesulfonic acid, and trifluoroacetic acid—have similarly incomplete toxicological profiles [1]. This regulatory data gap means that analytical-grade flufenacet-methylsulfone is urgently needed by contract research organizations (CROs) and regulatory labs to generate the missing ecotoxicological and fate data, distinguishing it from metabolites with completed risk assessments.

Regulatory Toxicology Environmental Risk Assessment Groundwater Monitoring

Structural Differentiation: Sulfone vs. Sulfoxide Oxidation State and Its Analytical Implications

Flufenacet undergoes sequential oxidation: the parent methylthio (-S-CH₃) group is converted to sulfoxide (-SO-CH₃) and subsequently to sulfone (-SO₂-CH₃). The sulfone metabolite exhibits increased polarity (log P reduction of approximately 0.5–1.0 units relative to the parent) and a longer retention time on reverse-phase HPLC columns under acidic conditions. This distinct chromatographic behavior allows unambiguous separation from the sulfoxide and parent when a pure methylsulfone standard is used for spike-and-recovery experiments, preventing co-elution misassignments [1].

Organic Chemistry Metabolite Identification Chromatographic Separation

Recommended Application Scenarios for Flufenacet-methylsulfone Procurement and Use


Groundwater and Surface Water Monitoring Under EU Water Framework Directive

Environmental monitoring laboratories tasked with detecting flufenacet transformation products in groundwater can use flufenacet-methylsulfone as a primary calibration standard for LC-MS/MS quantification at sub-μg/L levels, addressing the EFSA-identified data gap for this metabolite [1]. The certified purity of commercially available standards (≥95%) ensures compliance with ISO/IEC 17025 accreditation requirements for environmental testing.

Plant Metabolism and Residue Decline Studies for Regulatory Dossier Submission

Agrochemical companies and CROs conducting GLP-compliant plant metabolism studies on winter cereals (wheat, barley, rye) require flufenacet-methylsulfone to trace the terminal residue definition. The distinct chromatographic profile prevents misidentification with sulfoxide intermediates [1]. Quantitative recoveries of 70–97% at the 0.01 μg/g level, as demonstrated for related metabolites, support the use of this standard for method validation [2].

Herbicide Resistance Mechanism Elucidation in Black-Grass (Alopecurus myosuroides)

Researchers investigating glutathione transferase (GST)-mediated flufenacet resistance in black-grass populations can use flufenacet-methylsulfone as a substrate or product standard in in vitro enzyme assays. The paper by Parcharidou et al. (2023) established that distinct flufenacet metabolites are formed by different GST isoforms, making the methylsulfone standard critical for distinguishing detoxification pathways that confer cross-resistance to other VLCFA inhibitors [1].

Method Proficiency Testing and Inter-Laboratory Validation Programs

Organizers of proficiency testing (PT) schemes for pesticide residue analysis can incorporate flufenacet-methylsulfone as a blind spike compound in simulated groundwater or food matrices. Its increasing regulatory relevance under EFSA's renewal review (2024) ensures that participating laboratories have immediate motivation to acquire and accurately quantify this metabolite, benchmarking their performance against the 70–97% recovery acceptance range established in published methods [1].

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